molecular formula C7H7N5 B6203894 pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 1955-75-5

pyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B6203894
CAS No.: 1955-75-5
M. Wt: 161.2
InChI Key:
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Description

Pyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with amino groups at the 2 and 4 positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It is a member of the pyridopyrimidine family, which is known for its role in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with formamide under acidic conditions, followed by cyclization to form the pyrimidine ring. Another approach involves the use of 2,4-diaminopyrimidine as a starting material, which undergoes cyclization with various aldehydes or ketones to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields. Additionally, the use of catalytic systems, such as metal catalysts, can improve the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridopyrimidines, and various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Pyrido[3,2-d]pyrimidine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it effective in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidine-2,4-diamine
  • Pyrido[3,4-d]pyrimidine-2,4-diamine
  • Pyrido[4,3-d]pyrimidine-2,4-diamine

Uniqueness

Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific structural configuration, which imparts distinct biological activities compared to other pyridopyrimidine derivatives. Its ability to selectively inhibit certain kinases makes it a valuable compound in targeted cancer therapy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrido[3,2-d]pyrimidine-2,4-diamine involves the condensation of 2-aminopyridine with 2,4-dichloropyrimidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloropyrimidine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in methanol and add 2,4-dichloropyrimidine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in acetic acid and add sodium borohydride.", "Step 5: Heat the reaction mixture at reflux for 4 hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with water and dry to obtain pyrido[3,2-d]pyrimidine-2,4-diamine." ] }

CAS No.

1955-75-5

Molecular Formula

C7H7N5

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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